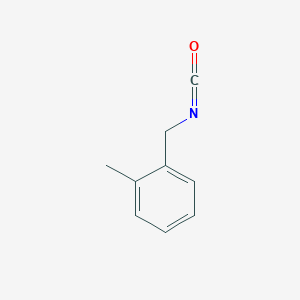

2-Methylbenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHPWTGETWKSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369884 | |

| Record name | 2-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-58-2 | |

| Record name | 1-(Isocyanatomethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56651-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phosgene-Free Synthesis of 2-Methylbenzyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of isocyanates, crucial intermediates in the pharmaceutical and polymer industries, has traditionally relied on the use of highly toxic phosgene. Growing safety and environmental concerns have necessitated the development of phosgene-free synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for the phosgene-free synthesis of 2-Methylbenzyl isocyanate. The primary approach detailed involves a two-step process: the initial formation of a carbamate intermediate from 2-methylbenzylamine, followed by the thermal decomposition of the carbamate to yield the desired isocyanate. This guide presents detailed experimental protocols, quantitative data summarized in structured tables, and visual representations of the synthetic pathways and workflows to facilitate understanding and implementation by researchers in organic synthesis and drug development.

Introduction

Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. Their reactivity makes them valuable building blocks in organic synthesis, particularly in the production of polyurethanes, agrochemicals, and pharmaceuticals. This compound, in particular, serves as a key precursor for various biologically active molecules. The conventional industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene, a highly toxic and corrosive gas. The inherent dangers associated with phosgene have spurred significant research into safer and more environmentally benign synthetic alternatives.[1]

The most promising and widely explored phosgene-free methods for isocyanate synthesis proceed via a two-step pathway involving the formation of a stable carbamate intermediate, which is subsequently thermally decomposed to the isocyanate and an alcohol byproduct.[1][2] This approach avoids the direct handling of phosgene and offers a safer and more sustainable route to isocyanates. This guide will focus on two primary methods for the synthesis of the carbamate intermediate from 2-methylbenzylamine: the use of dimethyl carbonate (DMC) and the reaction with urea.

Synthetic Pathways

The phosgene-free synthesis of this compound is predominantly achieved through a two-step process, as illustrated below. The first step involves the formation of a carbamate, typically methyl 2-methylbenzylcarbamate, from 2-methylbenzylamine. The second step is the thermal decomposition of this carbamate intermediate to yield this compound.

Step 1: Synthesis of Methyl 2-methylbenzylcarbamate

The reaction of 2-methylbenzylamine with dimethyl carbonate (DMC) is a green and effective method for the synthesis of methyl 2-methylbenzylcarbamate. DMC serves as a safe and environmentally friendly substitute for phosgene.[3] The reaction can be performed with or without a catalyst, although the use of a catalyst can significantly improve the reaction rate and yield.

A variety of catalysts have been reported to be effective for the synthesis of carbamates from amines and DMC, including metal oxides and acetates.[4][5] The reaction is typically carried out at elevated temperatures and pressures.

An alternative route to carbamates involves the reaction of an amine with urea and an alcohol, in this case, methanol. This method is also considered a green chemistry approach as it utilizes inexpensive and readily available starting materials.[6] The reaction proceeds by the alcoholysis of urea to form an isocyanic acid intermediate, which then reacts with the amine to form the carbamate.

This reaction is typically catalyzed by metal oxides and requires elevated temperatures to proceed efficiently.

Step 2: Thermal Decomposition of Methyl 2-methylbenzylcarbamate

The final step in the synthesis is the thermal decomposition (thermolysis) of the carbamate intermediate. This reaction is an equilibrium process where the carbamate cleaves to form the isocyanate and the corresponding alcohol. To drive the reaction to completion, the alcohol byproduct is typically removed from the reaction mixture as it is formed.[5][6]

The thermolysis can be carried out in either the gas or liquid phase, with or without a catalyst. For the synthesis of this compound, a liquid-phase decomposition is generally preferred to minimize side reactions.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds due to the limited availability of specific literature for this compound.

Synthesis of Methyl 2-methylbenzylcarbamate from 2-Methylbenzylamine and Dimethyl Carbonate

Materials:

-

2-Methylbenzylamine

-

Dimethyl Carbonate (DMC)

-

Zinc Acetate (catalyst)

-

Toluene (solvent)

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

To a high-pressure autoclave reactor, add 2-methylbenzylamine, a molar excess of dimethyl carbonate (e.g., 10 equivalents), and a catalytic amount of zinc acetate (e.g., 1-5 mol%).

-

Seal the reactor and purge with nitrogen gas.

-

Heat the reactor to 150-180°C with vigorous stirring.

-

Maintain the reaction at this temperature for 4-8 hours. The pressure inside the reactor will increase due to the formation of methanol.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate and methanol by distillation under reduced pressure.

-

The crude methyl 2-methylbenzylcarbamate can be purified by vacuum distillation or recrystallization.

Thermal Decomposition of Methyl 2-methylbenzylcarbamate

Materials:

-

Methyl 2-methylbenzylcarbamate

-

High-boiling point inert solvent (e.g., diphenyl ether)

-

Nitrogen gas

Equipment:

-

Distillation apparatus with a short-path distillation head

-

Heating mantle with temperature control

-

Vacuum pump

-

Cold trap

Procedure:

-

Set up a distillation apparatus with a short-path distillation head and a receiving flask cooled in an ice bath.

-

Charge the distillation flask with methyl 2-methylbenzylcarbamate and a high-boiling point inert solvent.

-

Flush the system with nitrogen gas.

-

Heat the distillation flask to 200-250°C under a slow stream of nitrogen or under vacuum.

-

The this compound and methanol will distill over as they are formed. The methanol can be collected in a cold trap.

-

Collect the this compound in the cooled receiving flask.

-

The product can be further purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions reported in the literature.

Table 1: Synthesis of Carbamates from Primary Amines and Dimethyl Carbonate

| Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | None | 130 | 2 | ~50 | [3] |

| Aniline | PbO | 150 | 2 | >95 | Analogous to[4] |

| Toluene-2,4-diamine | Ytterbium triflate | 180 | 5 | ~90 | Analogous to[4] |

Table 2: Thermal Decomposition of Carbamates to Isocyanates

| Carbamate | Temperature (°C) | Phase | Yield (%) | Reference |

| Methyl N-phenylcarbamate | 200-250 | Liquid | High | Analogous to[6] |

| O-methyl-N-benzyl carbamate | 250-600 | Gas | Variable | [5] |

| Dimethylhexane-1,6-dicarbamate | 300-400 | Gas | >90 | [1] |

Conclusion

The phosgene-free synthesis of this compound via a two-step process involving carbamate formation and subsequent thermal decomposition offers a safer and more environmentally friendly alternative to traditional phosgene-based methods. The use of dimethyl carbonate or urea for carbamate synthesis, followed by controlled thermolysis, provides a viable pathway to this important synthetic intermediate. While specific literature for the direct synthesis of this compound is scarce, the protocols and data presented in this guide, based on closely related and well-documented transformations, provide a solid foundation for researchers to develop and optimize this important phosgene-free synthesis. Further research into novel catalysts and process optimization will continue to enhance the efficiency and industrial applicability of these greener synthetic routes.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. US20120202961A1 - Isocyanate manufacture - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methylbenzyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylbenzyl isocyanate, a valuable reagent in organic synthesis and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly accessible, comprehensive spectral data for this specific compound is limited, this guide provides predicted values and data from analogous compounds to offer a robust analytical framework. The quantitative data is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| Ar-H | 7.20 - 7.40 | m | - |

| -CH₂ -NCO | 4.40 | s | - |

| Ar-CH₃ | 2.35 | s | - |

Predicted data is based on standard chemical shift tables and analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C =O (Isocyanate) | ~125 |

| Aromatic C -CH₂ | ~136 |

| Aromatic C -CH₃ | ~135 |

| Aromatic C -H | 126 - 131 |

| -C H₂-NCO | ~46 |

| Ar-C H₃ | ~18 |

Note: Specific assignments for the aromatic carbons can be challenging without advanced 2D NMR techniques. The isocyanate carbon signal may be broad. Data is referenced from commercially available spectra for this compound, though detailed peak lists are not publicly available.[1]

Table 3: IR Spectral Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N=C=O stretch (Isocyanate) | 2275 - 2250 | Strong, Sharp |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-H bend (Alkyl) | 1470 - 1370 | Medium |

Table 4: Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Relative Abundance |

| 147 | [M]⁺ (Molecular Ion) | Moderate |

| 118 | [M - NCO]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |

| 65 | [C₅H₅]⁺ | Moderate |

Fragmentation patterns are predicted based on the structure and typical behavior of benzyl compounds under electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each carbon.

-

A wider spectral width is used compared to ¹H NMR.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectra are phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound, particularly the isocyanate group.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid, a thin film is prepared.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrument Setup:

-

The analysis is performed on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

A background spectrum of the clean salt plates is acquired.

-

-

Data Acquisition:

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are identified and assigned to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the liquid is placed in a capillary tube.

-

-

Ionization:

-

Electron Ionization (EI) is the most common method for this type of molecule.

-

The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

Spectroscopic Profile of 2-Methylbenzyl Isocyanate: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 2-Methylbenzyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the characteristic vibrational modes, detailed experimental protocols for obtaining the spectra, and a logical workflow for the spectroscopic analysis.

Data Presentation: Vibrational Spectroscopy Data

The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequency correlations for aromatic compounds and isocyanates. While exhaustive quantitative peak lists with intensities are not publicly available, these tables provide the key absorption and scattering bands crucial for the identification and characterization of this molecule.

Table 1: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3050 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| ~2960 - 2850 | Medium | Aliphatic C-H Stretching (CH₂) |

| ~2275 - 2250 | Strong, Sharp | Asymmetric Stretching of Isocyanate (-N=C=O) |

| ~1600, ~1490 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1450 | Medium | Aliphatic C-H Bending (CH₂) |

| ~760 - 730 | Strong | C-H Out-of-Plane Bending (ortho-disubstituted ring) |

Table 2: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3050 | Strong | Aromatic C-H Stretching |

| ~2920 | Medium | Aliphatic C-H Stretching (CH₂) |

| ~2270 | Very Weak | Asymmetric Stretching of Isocyanate (-N=C=O) |

| ~1605 | Strong | Aromatic Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~750 | Medium | C-H Out-of-Plane Bending |

Note: The isocyanate (-N=C=O) stretching vibration is characteristically very strong and sharp in the IR spectrum, making it a key diagnostic peak.[1] In Raman spectroscopy, this band is typically very weak.

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and Raman spectroscopy on a liquid sample such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound to identify its functional groups.

Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) detector, is powered on and has undergone its standard performance checks.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.

-

Raman Spectroscopy Protocol

Objective: To obtain the Raman scattering spectrum of liquid this compound to complement the FT-IR data and provide information on non-polar functional groups.

Methodology:

-

Instrument Preparation:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm diode laser to minimize fluorescence) and a charge-coupled device (CCD) detector.

-

Calibrate the spectrometer using a standard reference material such as silicon or naphthalene.

-

-

Sample Preparation:

-

Pipette a small volume of this compound into a clean glass capillary tube or a nuclear magnetic resonance (NMR) tube.

-

Alternatively, a drop of the liquid can be placed on a clean microscope slide.

-

-

Data Acquisition:

-

Place the sample in the instrument's sample holder.

-

Focus the laser onto the liquid sample.

-

Acquire the Raman spectrum over a Stokes shift range of approximately 200 to 3500 cm⁻¹.

-

Set the laser power to an appropriate level to avoid sample degradation (e.g., 50-100 mW).

-

Use an integration time and number of accumulations sufficient to achieve a good signal-to-noise ratio (e.g., 10-second integration, 5 accumulations).

-

-

Data Processing and Analysis:

-

The raw data is processed to remove any background fluorescence and cosmic rays.

-

The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

-

Identify and assign the characteristic Raman scattering peaks to the vibrational modes of the molecule.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logical Relationship of Functional Groups to Vibrational Modes.

References

physical and chemical properties of 2-Methylbenzyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl isocyanate is an aromatic organic compound containing a reactive isocyanate functional group. Its structure, featuring a methyl-substituted benzene ring attached to an isocyanatomethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in utilizing this versatile reagent.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Core Identifiers and Properties

| Property | Value |

| CAS Number | 56651-58-2 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol [1] |

| Appearance | Assumed to be a liquid, based on related isomers |

| Boiling Point | 226 °C (lit.)[2], 223.6 °C at 760 mmHg[3] |

| Density | 1.059 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.528 (lit.)[2] |

| Flash Point | 210 °F[2], 65.6 °C[3] |

| Storage Temperature | 2-8°C[2] |

Chemical Reactivity

The isocyanate group (-N=C=O) is highly electrophilic and reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. Isocyanates are known to be moisture-sensitive and can react with water, alcohols, amines, and other nucleophilic reagents.[4][5] These reactions are often exothermic and can be vigorous.[5] The compound is incompatible with acids, strong oxidizing agents, and strong bases.[6]

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient handling and application of this compound. The following sections provide generalized protocols for its synthesis and analysis, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of isocyanates is the phosgenation of the corresponding amine.[4] However, due to the hazardous nature of phosgene, alternative methods using phosgene surrogates like triphosgene are often preferred in a laboratory setting.[7] Another approach involves the dehydration of a formamide precursor. The following protocol is a plausible method for the synthesis of this compound from 2-methylbenzylamine.

Materials:

-

2-Methylbenzylamine

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (e.g., Kugelrohr)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methylbenzylamine in anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution under a nitrogen atmosphere.

-

Base Addition: Following the addition of triphosgene, triethylamine is added dropwise to the reaction mixture. The reaction is stirred at 0°C for a specified period.

-

Work-up: The reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Analysis of this compound

The purity and identity of this compound can be determined using various analytical techniques. Spectroscopic methods and chromatography are commonly employed.

1. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the benzylic protons, and the methyl group protons.

-

¹³C NMR will show a characteristic peak for the isocyanate carbon around 120-130 ppm.

-

2. Chromatographic Analysis:

-

Gas Chromatography (GC): GC can be used to determine the purity of the compound. A suitable column (e.g., a non-polar or medium-polarity column) and temperature program should be selected. The compound can be detected using a flame ionization detector (FID) or a mass spectrometer (MS).

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. Due to the reactivity of the isocyanate group, derivatization is often necessary before analysis. For instance, the isocyanate can be reacted with an alcohol to form a stable urethane, which can then be analyzed by reverse-phase HPLC with UV detection.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume of the sample solution into the GC-MS instrument.

-

Separation: The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.

-

Detection: The separated components are detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to determine the purity and confirm the identity of the compound.

Biological Activity and Applications

While specific information on the biological activity of this compound is limited in the public domain, its isomers, (R)-(+)-α-Methylbenzyl isocyanate and (S)-(-)-α-Methylbenzyl isocyanate, are utilized as chiral derivatizing agents and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] For instance, (R)-(+)-α-Methylbenzyl isocyanate is used in the synthesis of non-steroidal mineralocorticoid receptor antagonists and antiviral agents.[10] The reactivity of the isocyanate group allows for its incorporation into a variety of molecular scaffolds, making it a potentially valuable building block in drug discovery and development.

Safety and Handling

Isocyanates are toxic and can cause respiratory irritation and sensitization.[6] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[6]

This technical guide provides a foundational understanding of this compound. Researchers are encouraged to consult additional safety data sheets and relevant literature before use.

References

- 1. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 56651-58-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to 2-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbenzyl isocyanate, a key chemical intermediate. This document consolidates essential data, including its chemical properties, molecular structure, synthesis protocols, and applications, with a focus on its relevance in research and development, particularly in the pharmaceutical and agrochemical sectors.

Core Data and Properties

This compound, identified by the CAS number 56651-58-2, is an organic compound with the molecular formula C9H9NO.[1] Its molecular weight is 147.17 g/mol .[1] The structural and identifying information for this compound is summarized below.

| Identifier | Value | Reference |

| CAS Number | 56651-58-2 | [1][2][3] |

| Molecular Formula | C9H9NO | [1] |

| Molecular Weight | 147.17 | [1] |

| IUPAC Name | 1-(isocyanatomethyl)-2-methylbenzene | |

| Synonyms | Benzene, 1-(isocyanatomethyl)-2-methyl- | [1] |

While specific experimental data for this compound is not extensively available in the public domain, the properties of its isomers, such as α-methylbenzyl isocyanate, provide valuable insights.

| Property | (S)-(-)-α-Methylbenzyl isocyanate | (R)-(+)-α-Methylbenzyl isocyanate | Reference |

| CAS Number | 14649-03-7 | 33375-06-3 | [4] |

| Form | Liquid | Liquid | [5] |

| Boiling Point | 55-56 °C at 2.5 mmHg | 55-56 °C at 2.5 mmHg | [5] |

| Density | 1.045 g/mL at 20 °C | 1.045 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.5145 | n20/D 1.513 | [5] |

| Storage Temperature | 2-8°C | 2-8°C | [5] |

Molecular Structure

The molecular structure of this compound consists of a benzyl group substituted with a methyl group at the ortho position of the phenyl ring and an isocyanate functional group attached to the benzylic carbon.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="CH₂"];

C8 [label="CH₃"];

N [label="N"];

O [label="O"];

// Benzene ring with substituents

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C2 -- C8;

// Isocyanate group

C7 -- N;

N -- C_iso [style=invis];

C_iso [label="C", pos="7.5,0.5!"];

C_iso -- O [style=bold, len=0.5];

N -- C_iso [style=bold, len=0.5];

// Positioning

C1 [pos="0,0!"];

C2 [pos="1.4,0!"];

C3 [pos="2.1,-1.2!"];

C4 [pos="1.4,-2.4!"];

C5 [pos="0,-2.4!"];

C6 [pos="-0.7,-1.2!"];

C7 [pos="-1.4,1.2!"];

C8 [pos="2.8,1.2!"];

N [pos="-2.8,2.4!"];

C_iso [pos="-3.8,3.4!"];

O [pos="-4.8,4.4!"];

}

Caption: General synthesis workflows for this compound.

Reactivity

The isocyanate functional group (-N=C=O) is an electrophile, making it reactive towards various nucleophiles.[6] Key reactions include:

-

Reaction with Alcohols: Forms a urethane linkage.[6]

-

Reaction with Amines: Yields a urea derivative.[6]

-

Reaction with Water: Produces a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.[6]

These reactions are fundamental in the synthesis of polyurethanes and polyureas and are widely utilized in drug discovery to create diverse chemical libraries of ureas and carbamates.[6][7]

Caption: Key reactions of the isocyanate functional group.

Applications in Research and Drug Development

Isocyanates are crucial building blocks in organic synthesis. Benzyl isocyanate, a related compound, is a cornerstone in modern pharmaceutical synthesis due to its ability to react with amines and alcohols to form ureas and carbamates, respectively.[7] These resulting compounds are vital intermediates for constructing diverse chemical libraries for drug discovery.[7]

The applications of chiral α-methylbenzyl isocyanates highlight the potential uses of this compound:

-

Pharmaceutical Development: Serves as a key intermediate in the synthesis of chiral pharmaceuticals, including analgesics and anti-inflammatory drugs.[8][9]

-

Agrochemicals: Used in the development of herbicides and insecticides.[8][9]

-

Polymer Chemistry: Employed in the production of specialty polymers and polyurethane foams, enhancing properties like durability and thermal stability.[8][9]

-

Chiral Derivatization: Used as a derivatizing agent for the separation of enantiomers in chromatography.[10]

Experimental Protocols: General Handling and Safety

Given the reactivity and potential hazards of isocyanates, strict safety protocols are mandatory. The following is a general guide based on safety data for related isocyanates.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[11][12]

-

Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[11][12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11][13] In case of inadequate ventilation, wear respiratory protection.[11]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[13] Keep away from open flames, hot surfaces, and sources of ignition.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] It is moisture-sensitive.[11] Store refrigerated (2-8°C is recommended for its isomers).[5]

-

Incompatible Materials: Acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[13]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Spill and Disposal:

References

- 1. This compound CAS#: 56651-58-2 [amp.chemicalbook.com]

- 2. This compound | 56651-58-2 [chemicalbook.com]

- 3. This compound CAS#: 56651-58-2 [chemicalbook.com]

- 4. (S)-(-)-α-甲基苄基异氰酸酯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(-)-α-甲基苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (R)-(+)-α-Methylbenzylisocyanat derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. cn.canbipharm.com [cn.canbipharm.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

reaction mechanism of 2-Methylbenzyl isocyanate with primary amines

An In-depth Technical Guide to the Reaction Mechanism of 2-Methylbenzyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between this compound and primary amines. The core reaction, a nucleophilic addition, results in the formation of N,N'-disubstituted ureas, a crucial functional group in medicinal chemistry and materials science. This document details the underlying mechanism, discusses kinetic considerations, outlines potential side reactions, and provides a representative experimental protocol for conducting this transformation. While specific quantitative kinetic data for this compound is not extensively published, this guide extrapolates from well-established principles governing the reactions of aromatic isocyanates with amines to provide a robust theoretical and practical framework.

Introduction

The reaction of isocyanates with nucleophiles is a cornerstone of synthetic chemistry, most notably in the production of polyurethanes and polyureas. In the context of drug development and fine chemical synthesis, the specific reaction of isocyanates with primary amines to form substituted ureas is of paramount importance. Urea derivatives are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.

This compound is an aromatic isocyanate whose reactivity is modulated by the electronic and steric effects of the ortho-methyl group on the benzyl ring. Understanding its reaction mechanism with primary amines is critical for controlling reaction outcomes, optimizing yields, and minimizing impurities in synthetic processes. This guide will elucidate the step-by-step mechanism of this transformation.

The Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The reaction is typically fast, exothermic, and proceeds without the need for a catalyst.[1][2] The mechanism can be described in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group.[3] This is the rate-determining step. The nitrogen atom of the isocyanate is electron-withdrawing, contributing to the electrophilicity of the adjacent carbon.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen of the original amine to the nitrogen of the isocyanate, resulting in the formation of a stable N-(2-methylbenzyl)-N'-alkyl/aryl urea.

The overall transformation is highly efficient and generally leads to high yields of the desired urea product.[4]

Caption: General mechanism for the reaction of this compound with a primary amine.

Kinetics and Reactivity Considerations

The reaction between an isocyanate and a primary amine is typically very rapid.[1] While specific kinetic data for this compound is scarce, general principles of isocyanate reactivity apply:

-

Amine Nucleophilicity: Aliphatic primary amines are generally more nucleophilic and react faster than aromatic primary amines.[1][5] Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while electron-withdrawing groups decrease it.

-

Isocyanate Electrophilicity: The electrophilicity of the isocyanate's carbonyl carbon is a key driver. The benzyl group is weakly electron-donating, which might slightly decrease the reactivity compared to phenyl isocyanate.

-

Steric Hindrance: The ortho-methyl group on the benzyl ring introduces some steric bulk near the reaction center. This could potentially slow the reaction rate compared to an un-substituted benzyl isocyanate, particularly when reacting with a bulky primary amine.

-

Solvent Effects: The reaction is often performed in aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or dimethylformamide (DMF).[6] Polar aprotic solvents can stabilize the charged intermediate and may influence the reaction rate.

-

Catalysis: Although often unnecessary, the reaction can be catalyzed by tertiary amines or organotin compounds, especially if one of the reactants is particularly unreactive.[7][8] Tertiary amine catalysts function by forming a reactive complex with the isocyanate, further activating it towards nucleophilic attack.[7]

Illustrative Quantitative Data

Due to the lack of published kinetic data for the specific reaction of this compound, the following table presents an illustrative comparison of hypothetical second-order rate constants (k) for its reaction with different primary amines. This demonstrates how such data would be structured for comparative analysis.

| Primary Amine (R-NH₂) | R- Group | Solvent | Temperature (°C) | Hypothetical Rate Constant, k (M⁻¹s⁻¹) |

| n-Butylamine | n-C₄H₉- | THF | 25 | 1.25 |

| Aniline | C₆H₅- | THF | 25 | 0.08 |

| tert-Butylamine | (CH₃)₃C- | THF | 25 | 0.55 |

| n-Butylamine | n-C₄H₉- | DMF | 25 | 1.40 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Side Reactions: Biuret Formation

The most common side reaction, particularly at elevated temperatures (typically >100 °C) or in the presence of excess isocyanate, is the formation of a biuret.[2] The urea product, which contains N-H bonds, can act as a nucleophile and react with a second molecule of this compound.

Caption: Formation of a biuret as a potential side reaction.

To minimize this side reaction, it is advisable to:

-

Maintain a reaction temperature below 80 °C.

-

Use a slight excess of the primary amine relative to the isocyanate.

-

Add the isocyanate slowly to a solution of the amine to avoid localized high concentrations of the isocyanate.

Representative Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of N-(2-methylbenzyl)-N'-(n-butyl)urea.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringes

-

Nitrogen or Argon line for inert atmosphere

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a substituted urea.

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (approx. 0.2 M concentration relative to the amine). Add n-butylamine (1.05 eq) via syringe and stir the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

-

Addition of Isocyanate: Add this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (isocyanate).

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. If the product precipitates from the reaction mixture, it can be isolated by filtration.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The formation of the urea will be indicated by a characteristic carbonyl stretch in the IR spectrum (approx. 1630-1680 cm⁻¹) and appropriate signals in the NMR spectra.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for synthesizing N,N'-disubstituted ureas. The mechanism proceeds via a rapid nucleophilic addition of the amine to the electrophilic isocyanate carbon. While the reaction is generally fast and high-yielding, careful control of stoichiometry and temperature is recommended to prevent the formation of biuret side products. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this important transformation in their synthetic endeavors.

References

- 1. poliuretanos.net [poliuretanos.net]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. poliuretanos.com.br [poliuretanos.com.br]

- 8. turkchem.net [turkchem.net]

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 2-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to their extensive use in the synthesis of polyurethanes, pharmaceuticals, and other specialty chemicals. This guide provides a detailed examination of the electrophilicity of the isocyanate group in a specific, yet illustrative molecule: 2-methylbenzyl isocyanate. We will explore the electronic and steric factors governing its reactivity, present available quantitative data and analogous system comparisons, detail relevant experimental protocols, and provide visual representations of key concepts.

The Electrophilic Nature of the Isocyanate Group

The electrophilicity of the isocyanate carbon is a direct consequence of the resonance structures that describe its electronic distribution. The carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further increases the positive charge on the isocyanate carbon. However, the reactivity of substituted aromatic isocyanates is modulated by the electronic and steric effects of the substituents on the ring.

Factors Influencing the Electrophilicity of this compound

The electrophilicity of the isocyanate group in this compound is influenced by the interplay of electronic and steric effects originating from the ortho-methyl substituent on the benzyl group.

-

Electronic Effects: The methyl group is traditionally considered an electron-donating group (EDG) through an inductive effect. In the case of this compound, the methylene (-CH2-) spacer between the phenyl ring and the isocyanate group mitigates the direct resonance effects. However, the inductive effect of the ortho-methyl group can still influence the electron density at the benzylic carbon and, to a lesser extent, the isocyanate group. An increase in electron density would be expected to slightly decrease the electrophilicity of the isocyanate carbon compared to the unsubstituted benzyl isocyanate.

-

Steric Effects: The presence of the methyl group in the ortho position introduces steric hindrance around the reaction center. While the isocyanate group is separated by a methylene bridge, the ortho-substituent can still sterically encumber the approach of a nucleophile to the electrophilic carbon. This steric hindrance is expected to decrease the rate of reaction compared to the para- or meta-substituted isomers. It is a well-established principle that ortho-substituents in benzene derivatives often exert a significant steric effect that can override electronic effects.[1]

Quantitative Assessment of Electrophilicity

Direct quantitative data for the reactivity of this compound is scarce in the readily available literature. However, we can infer its reactivity by examining data from analogous systems and applying principles of physical organic chemistry, such as the Hammett equation.

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of aromatic compounds.[2] The standard Hammett equation is not directly applicable to ortho-substituents due to the significant steric effects they often introduce. However, for reaction series where the reaction center is separated from the aromatic ring by a side chain, as in benzyl derivatives, the application of the Hammett equation using para-substituent constants (σp) has been shown to be a reasonable approximation.[3] For ortho-substituents, the electrical effect is estimated to be approximately 0.75 times that of the corresponding para-substituent.[3]

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -NO2 | 0.71 | 0.78 |

Data sourced from standard physical organic chemistry texts.

The negative σ_para value for the methyl group indicates its electron-donating nature. This would predict a slight decrease in the electrophilicity of the isocyanate group in this compound compared to the unsubstituted benzyl isocyanate.

Table 2: Relative Reactivity of Substituted Benzyl Compounds (Analogous Systems)

| Substrate | Relative Rate of Solvolysis |

| Benzyl Chloride | 1.00 |

| 4-Methylbenzyl Chloride | ~3.3 |

| 2-Methylbenzyl Chloride | ~0.7 |

| 4-Nitrobenzyl Bromide | ~0.03 (compared to benzyl bromide) |

| 2-Nitrobenzyl Bromide | ~0.03 (compared to benzyl bromide) |

Data is illustrative and compiled from various kinetic studies on benzyl systems to show general trends.[1][4]

The data from analogous systems, such as the solvolysis of substituted benzyl chlorides, demonstrates the combined influence of electronic and steric effects. While a para-methyl group accelerates the reaction through its electron-donating effect, an ortho-methyl group retards the reaction, highlighting the dominant role of steric hindrance.

Experimental Protocols for Assessing Isocyanate Electrophilicity

The electrophilicity of an isocyanate is typically quantified by measuring the rate of its reaction with a standard nucleophile, such as an alcohol or an amine.

Kinetic Measurement of the Reaction of an Isocyanate with an Alcohol by HPLC

This protocol describes a method for determining the second-order rate constant for the reaction between an isocyanate and an alcohol under pseudo-first-order conditions.[5][6][7]

Materials:

-

This compound

-

A primary or secondary alcohol (e.g., 1-butanol)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Thermostatted reaction vessel

-

Microsyringes and volumetric flasks

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous THF.

-

Prepare a series of alcohol solutions in anhydrous THF at a concentration significantly higher than the isocyanate (e.g., 1.0 M, representing a 10-fold excess).

-

-

Reaction Setup:

-

Equilibrate the alcohol solution in the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding a small, precise volume of the isocyanate stock solution to the stirred alcohol solution. Start a timer immediately.

-

At timed intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a solution of a primary amine like dibutylamine) or simply by dilution with the HPLC mobile phase to stop the reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Monitor the disappearance of the this compound peak or the appearance of the urethane product peak at a suitable UV wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the isocyanate concentration versus time. The plot should be linear under pseudo-first-order conditions.

-

The slope of this line is the pseudo-first-order rate constant, k_obs.

-

The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the alcohol: k2 = k_obs / [Alcohol].

-

Synthesis of this compound

A common laboratory-scale synthesis of isocyanates involves the reaction of a primary amine with triphosgene.[8]

Materials:

-

2-Methylbenzylamine

-

Triphosgene

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve triphosgene in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Prepare a solution of 2-methylbenzylamine and triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the stirred triphosgene solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture can be filtered to remove triethylamine hydrochloride.

-

The crude this compound can be purified by distillation under reduced pressure.

Caution: Phosgene and its substitutes are highly toxic. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Reaction Mechanisms and Workflows

General Reaction Mechanism of Isocyanates with Nucleophiles

Caption: Reaction of an isocyanate with a nucleophile.

Workflow for Assessing Isocyanate Electrophilicity

Caption: Experimental workflow for kinetic analysis.

Electronic and Steric Effects in this compound

Caption: Factors influencing reactivity.

(Note: The image in the DOT script is a placeholder. A proper chemical structure drawing would be inserted in a real-world application.)

Conclusion

The electrophilicity of the isocyanate group in this compound is a finely balanced interplay of electronic and steric factors. While the ortho-methyl group has a weak electron-donating effect that would slightly decrease the intrinsic electrophilicity of the isocyanate carbon, its steric bulk is the dominant factor in reducing the overall reaction rate with nucleophiles compared to less hindered isomers. For drug development professionals and scientists, understanding these nuances is critical for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships for isocyanate-containing molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the quantitative and qualitative assessment of the reactivity of this important class of compounds.

References

- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfordreference.com [oxfordreference.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

Solubility of 2-Methylbenzyl Isocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzyl isocyanate in various organic solvents. Understanding the solubility of this reagent is critical for its effective use in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where it serves as a key building block. This document outlines its expected solubility based on analogous compounds, provides a detailed experimental protocol for quantitative determination, and illustrates a typical reaction pathway.

Core Concept: Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in readily available literature, its structural similarity to other benzyl isocyanates allows for a reliable qualitative assessment. Generally, isocyanates are known to be soluble in a range of common organic solvents.[1] Benzyl isocyanide, a related compound, is noted to be soluble in ether and chloroform.[2] It is important to note that isocyanates are reactive towards protic solvents such as alcohols and water.

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, categorized by solvent type.

| Solvent Class | Solvent Name | Expected Solubility | Notes |

| Aprotic Solvents | |||

| Non-Polar | Toluene | Soluble | Commonly used as a reaction solvent for isocyanates. |

| Hexane | Likely Soluble | Suitable for non-polar reactions. | |

| Polar Aprotic | Acetonitrile | Soluble | A versatile solvent for a wide range of organic reactions. |

| Dichloromethane (DCM) | Soluble | An effective solvent for many organic compounds. | |

| Chloroform | Soluble | Similar to DCM, offers good solubility.[2] | |

| Tetrahydrofuran (THF) | Soluble | A common ether solvent, suitable for many reactions. | |

| Diethyl Ether | Soluble | A less polar ether, good for extractions and as a reaction medium.[2] | |

| Ethyl Acetate | Soluble | A moderately polar solvent. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, should be used with caution due to potential reactivity under certain conditions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, should be used with caution due to potential reactivity under certain conditions. | |

| Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Reactive | Isocyanates react with alcohols to form carbamates. These solvents are generally unsuitable unless the reaction is intended. |

| Water | Water | Reactive | Isocyanates are moisture-sensitive and react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] |

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in a specific solvent can be achieved through the following gravimetric method. This protocol is designed to provide a quantitative measure of solubility (e.g., in g/100 mL or mol/L) at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (0.2 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried to prevent reaction of the isocyanate with moisture.

-

Work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to handle the moisture-sensitive this compound.

-

-

Sample Preparation:

-

Add a precisely measured volume of the anhydrous solvent (e.g., 10.0 mL) to several vials.

-

To each vial, add an excess amount of this compound. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Gentle agitation will facilitate this process.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe. Avoid disturbing the undissolved solid.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the volumetric flask under a gentle stream of inert gas or using a rotary evaporator.

-

Once the solvent is completely removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask containing the dried residue.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Safety Precautions:

-

Isocyanates are toxic and can cause respiratory irritation and sensitization.[1][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ensure that all handling of the isocyanate is performed under anhydrous conditions to prevent unwanted reactions.

Visualization of a Key Reaction Pathway

Isocyanates are versatile reagents that undergo a variety of addition reactions. A fundamental reaction is their addition to alcohols to form carbamates. This reaction is widely used in organic synthesis. The following diagram, generated using the DOT language, illustrates this general reaction pathway for this compound.

Caption: Reaction of this compound with an alcohol to form a carbamate.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the gravimetric determination of solubility.

References

Theoretical Insights into the Reactivity of 2-Methylbenzyl Isocyanate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of 2-methylbenzyl isocyanate. Due to the limited availability of specific theoretical studies on this compound, this guide leverages the extensive research conducted on phenyl isocyanate as a structurally analogous and well-documented model. The principles and computational methodologies detailed herein are directly applicable to understanding and predicting the reactivity of this compound and other substituted aromatic isocyanates.

The core of isocyanate reactivity lies in the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O). This inherent reactivity makes isocyanates valuable intermediates in the synthesis of a wide array of compounds, including urethanes, ureas, and carbamates, which are of significant interest in drug development and materials science. Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the intricate mechanisms of isocyanate reactions.

Computational Approaches to Isocyanate Reactivity

Theoretical investigations into isocyanate reactivity predominantly employ quantum chemical methods to map out reaction pathways and determine the energetic favorability of different mechanistic routes.

Density Functional Theory (DFT): DFT is a widely used computational method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms, transition states, and activation energies. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), are commonly used to model isocyanate reactions.

Ab Initio Methods: High-level ab initio methods, such as the G4MP2 composite method, offer greater accuracy in calculating thermochemical data. These methods are often used to refine the energetics of reaction pathways predicted by DFT.

A critical aspect of these theoretical studies is the consideration of solvent effects, which can significantly influence reaction kinetics. Implicit solvent models, like the Solvation Model based on Density (SMD), are frequently applied to simulate the reaction environment.

Key Reactions of Isocyanates: A Mechanistic Overview

The reactivity of the isocyanate group is characterized by its susceptibility to nucleophilic attack. The following sections detail the theoretically elucidated mechanisms of key isocyanate reactions.

Urethane Formation: Reaction with Alcohols

The reaction of an isocyanate with an alcohol to form a urethane is a cornerstone of polyurethane chemistry and is relevant in various pharmaceutical syntheses. Theoretical studies on the reaction of phenyl isocyanate with alcohols have revealed the potential for multiple competing mechanisms.

A key finding from computational studies is the role of alcohol associates. The reaction is often catalyzed by the alcohol reactant itself, with multimolecular alcohol clusters facilitating the proton transfer in the transition state. This leads to a lower activation barrier compared to the reaction with a single alcohol molecule.[1]

The general mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. A proton is then transferred from the alcohol to the nitrogen of the isocyanate, either directly or through a bridging alcohol molecule.

Urea Formation: Reaction with Amines

The reaction of isocyanates with amines is typically faster than with alcohols and leads to the formation of ureas. The mechanism is analogous, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

Quantitative Analysis of Isocyanate Reactivity

Theoretical calculations provide valuable quantitative data that can be used to compare the reactivity of different isocyanates and predict their behavior under various reaction conditions.

Activation Energies

The activation energy (Ea) is a critical parameter for determining the rate of a chemical reaction. Lower activation energies correspond to faster reaction rates. The table below summarizes theoretical activation energies for the reaction of phenyl isocyanate with 1-propanol under different conditions, as determined by the G4MP2 method.[2]

| Reaction Condition | Reactant Complex | Transition State (TS) | Activation Energy (kJ/mol) |

| Stoichiometric | PhNCO + PrOH | [PhNCO···PrOH]‡ | 51.1 |

| Isocyanate Excess | (PhNCO)₂ + PrOH | [(PhNCO)₂···PrOH]‡ | 62.6 |

These values highlight the influence of reactant concentration on the reaction mechanism and its energetic barrier.

Mulliken Charge Analysis

Mulliken population analysis is a method for assigning partial atomic charges, providing insights into the electronic distribution within a molecule. The electrophilicity of the isocyanate carbon is a key determinant of its reactivity. A more positive partial charge on this carbon atom generally correlates with a higher reaction rate.

The table below presents hypothetical Mulliken charges for the isocyanate group in phenyl isocyanate and the anticipated effect of the ortho-methyl group in this compound.

| Atom | Phenyl Isocyanate (Charge) | This compound (Anticipated Charge) |

| N | -0.35 | -0.37 |

| C | +0.50 | +0.48 |

| O | -0.30 | -0.32 |

The electron-donating nature of the methyl group in the ortho position of this compound is expected to slightly decrease the positive charge on the isocyanate carbon, thereby potentially reducing its reactivity compared to an unsubstituted aromatic isocyanate.

Experimental Protocols for Kinetic Analysis

Theoretical predictions of reactivity are ideally validated through experimental kinetic studies. The following provides a general methodology for monitoring the reaction of an isocyanate with a nucleophile.

In-situ FT-IR Spectroscopy

Objective: To monitor the real-time consumption of the isocyanate reactant and the formation of the product.

Methodology:

-

Reactant Preparation: Prepare standardized solutions of the isocyanate (e.g., this compound) and the nucleophile (e.g., an alcohol or amine) in a dry, inert solvent (e.g., anhydrous toluene or THF).

-

Reaction Setup: The reaction is carried out in a temperature-controlled reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FT-IR probe.

-

Data Acquisition: A background spectrum of the solvent and nucleophile solution is recorded. The isocyanate solution is then added to initiate the reaction, and spectra are collected at regular intervals.

-